Ethyl 3-(2-(((4-carbamimidoylphenyl)amino)methyl)-1-methyl-N-(pyridin-2-yl)-1H-benzo[d]imidazole-5-carboxamido)propanoate acetate
Description
Introduction and Chemical Identity
Structural Overview and Classification
Ethyl 3-(2-(((4-carbamimidoylphenyl)amino)methyl)-1-methyl-N-(pyridin-2-yl)-1H-benzo[d]imidazole-5-carboxamido)propanoate acetate exhibits a complex multi-ring structure characteristic of advanced pharmaceutical intermediates. The compound contains a central benzimidazole core that serves as the primary structural scaffold, with various substituents attached to create the final molecular architecture. The benzimidazole ring system consists of a benzene ring fused to an imidazole ring, providing both aromatic stability and nitrogen-containing heterocyclic functionality that is essential for the compound's chemical behavior.
The molecular structure incorporates several distinct functional domains that contribute to its overall chemical classification. The carbamimidoyl group (-C(=NH)NH2) attached to the phenyl ring represents a key structural element that provides both hydrogen bonding capabilities and positive charge characteristics under physiological conditions. The pyridine ring system adds additional nitrogen heterocyclic functionality, while the propanoate ethyl ester group contributes ester functionality that can undergo hydrolysis reactions under appropriate conditions.
The acetate component of this salt form serves as a counterion that balances the overall charge of the molecule and influences its crystalline properties, solubility characteristics, and stability profile. This salt formation is particularly important in pharmaceutical applications where controlled release, bioavailability, and manufacturing considerations require specific physical and chemical properties. The combination of these structural elements classifies this compound as a complex heterocyclic organic salt with multiple pharmacophoric elements.
Historical Context in Chemical Research
The development of this compound emerged from extensive research into benzimidazole-based compounds and their potential applications in medicinal chemistry. The benzimidazole scaffold has been recognized since the early 20th century as a privileged structure in drug discovery, with numerous compounds containing this core demonstrating diverse biological activities. The specific structural modifications present in this compound represent the culmination of decades of structure-activity relationship studies aimed at optimizing molecular properties for specific therapeutic applications.
The historical development of compounds in this chemical class can be traced through the evolution of direct thrombin inhibitor research, where scientists systematically explored various molecular modifications to achieve desired pharmacological properties. The incorporation of the carbamimidoyl group represents a significant advancement in this field, as this functional group provides specific binding interactions with target proteins while maintaining appropriate physicochemical properties for drug development. The acetate salt formation specifically reflects modern pharmaceutical development practices where salt selection is carefully optimized to achieve desired manufacturing and stability characteristics.
Research activities in this area intensified significantly in the late 20th and early 21st centuries as pharmaceutical companies focused on developing novel anticoagulant agents with improved safety and efficacy profiles compared to existing therapies. The complex molecular architecture of this compound reflects sophisticated medicinal chemistry approaches that combine multiple pharmacophoric elements to achieve specific biological activity while addressing challenges related to oral bioavailability, metabolic stability, and target selectivity.
IUPAC Nomenclature and Alternative Designations
The International Union of Pure and Applied Chemistry (IUPAC) nomenclature for this compound reflects its complex structural composition through systematic naming conventions that identify each component of the molecular architecture. The primary IUPAC designation "this compound" systematically describes the connectivity and substitution pattern of all functional groups within the molecule.
Alternative chemical designations for this compound include several systematic names that emphasize different aspects of its structure. The designation "acetic acid; ethyl 3-[1-(2-{[(4-carbamimidoylphenyl)amino]methyl}-1-methyl-1H-1,3-benzodiazol-5-yl)-N-(pyridin-2-yl)formamido]propanoate" provides an alternative systematic description that explicitly identifies the acetic acid component of the salt. Another recognized designation "acetic acid;ethyl 3-[[2-[(4-carbamimidoylanilino)methyl]-1-methylbenzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoate" offers a slightly different organizational approach to describing the same molecular structure.
The compound is also known by various trade and research designations that reflect its pharmaceutical development history. The designation "Dabigatran ethyl AcOH Salt" provides a shortened reference that identifies both the parent compound (dabigatran ethyl) and the salt form (acetate). Research codes such as "DS-3091" have been used in scientific literature to reference this compound during development phases, while database identifiers like "AKOS015924420" facilitate chemical inventory and procurement processes in research environments.
Molecular Identity Parameters
The fundamental molecular identity of this compound is defined by several key parameters that provide unambiguous identification and characterization of this complex organic compound. These parameters include molecular formula, molecular weight, and registry numbers that serve as standardized identifiers in chemical databases and regulatory documentation worldwide.
Molecular Formula: C29H33N7O5
The molecular formula C29H33N7O5 provides the elemental composition of this compound, indicating the presence of 29 carbon atoms, 33 hydrogen atoms, 7 nitrogen atoms, and 5 oxygen atoms. This formula encompasses the complete salt structure including both the organic cation and the acetate anion components. The relatively high nitrogen content (7 atoms) reflects the presence of multiple nitrogen-containing heterocyclic ring systems and functional groups, including the benzimidazole core, pyridine ring, and carbamimidoyl group.
The carbon framework (29 atoms) demonstrates the substantial size and complexity of this molecular structure, which spans multiple aromatic and aliphatic regions connected through various functional linkages. The hydrogen content (33 atoms) is distributed across aromatic C-H bonds, aliphatic C-H bonds, and N-H bonds associated with the carbamimidoyl functionality. The oxygen content (5 atoms) is primarily associated with the ester functionality of the propanoate group and the carboxylate group of the acetate counterion, with additional oxygen present in the carboxamide linkages within the molecular structure.
Molecular Weight: 559.6 g/mol
The molecular weight of 559.6 grams per mole represents the total mass of all atoms present in the complete salt structure of this compound. This molecular weight value was computed using standardized atomic masses according to PubChem computational methods, providing a precise reference for analytical and synthetic applications. The relatively high molecular weight reflects the complex, multi-ring structure with extensive substitution patterns characteristic of advanced pharmaceutical intermediates.
This molecular weight value is critical for various analytical techniques including mass spectrometry, where the molecular ion peak serves as a primary identification parameter. The molecular weight also influences important physicochemical properties such as membrane permeability, bioavailability, and pharmacokinetic behavior that are relevant to pharmaceutical applications. From a synthetic chemistry perspective, the molecular weight provides essential information for reaction stoichiometry calculations and purification procedures.
CAS Registry Number: 1188263-64-0
The Chemical Abstracts Service (CAS) Registry Number 1188263-64-0 provides a unique, unambiguous identifier for this compound in global chemical databases and regulatory systems. This registry number was assigned by the American Chemical Society's Chemical Abstracts Service and serves as the primary reference for identifying this specific compound in scientific literature, patent applications, and regulatory filings worldwide.
| Parameter | Value | Significance |
|---|---|---|
| Molecular Formula | C29H33N7O5 | Elemental composition including salt components |
| Molecular Weight | 559.6 g/mol | Total molecular mass for analytical reference |
| CAS Registry Number | 1188263-64-0 | Unique global identifier for regulatory compliance |
| PubChem CID | 66510760 | Database identifier for chemical information systems |
| Creation Date | 2012-10-24 | Initial database registration timestamp |
| Last Modified | 2025-05-24 | Most recent database update |
The CAS registry number enables precise identification of this compound across different naming conventions, languages, and chemical databases, eliminating potential confusion with structurally similar compounds or different salt forms of the same parent molecule. This identifier is particularly important in pharmaceutical development where regulatory agencies require specific documentation of chemical identity for all compounds used in drug development processes.
Properties
IUPAC Name |
acetic acid;ethyl 3-[[2-[(4-carbamimidoylanilino)methyl]-1-methylbenzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H29N7O3.C2H4O2/c1-3-37-25(35)13-15-34(23-6-4-5-14-30-23)27(36)19-9-12-22-21(16-19)32-24(33(22)2)17-31-20-10-7-18(8-11-20)26(28)29;1-2(3)4/h4-12,14,16,31H,3,13,15,17H2,1-2H3,(H3,28,29);1H3,(H,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXDXRAAWSDVHMF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCN(C1=CC=CC=N1)C(=O)C2=CC3=C(C=C2)N(C(=N3)CNC4=CC=C(C=C4)C(=N)N)C.CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H33N7O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
559.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1188263-64-0 | |
| Record name | β-Alanine, N-[[2-[[[4-(aminoiminomethyl)phenyl]amino]methyl]-1-methyl-1H-benzimidazol-5-yl]carbonyl]-N-2-pyridinyl-, ethyl ester, acetate (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1188263-64-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Mechanism of Action
Target of Action
Dabigatran Ethyl AcOH Salt, also known as Dabigatran etexilate, is a direct and reversible inhibitor of thrombin . Thrombin, a plasma serine protease, plays a central role in coagulation and hemostasis.
Mode of Action
Dabigatran directly inhibits the conversion by thrombin of fibrinogen to fibrin, impairing the clotting process and acting as an anticoagulant. It imitates part of the molecular structure of the fibrinogen, especially in the zone where thrombin and fibrinogen interact and make possible the conversion to fibrin. In addition to a direct effect on thrombin activity, dabigatran has also been shown to inhibit platelet aggregation, another step in the coagulation pathway.
Biochemical Pathways
The primary biochemical pathway affected by Dabigatran is the coagulation cascade . By inhibiting thrombin, Dabigatran prevents the conversion of fibrinogen to fibrin, a key step in blood clot formation. This results in an overall anticoagulant effect, reducing the risk of thromboembolic events.
Pharmacokinetics
Dabigatran etexilate is rapidly absorbed and converted to its active form, dabigatran. In healthy volunteers, peak plasma concentrations of dabigatran are reached approximately 2 hours after oral administration. The elimination half-life is 12 to 14 hours , with clearance predominantly occurring via renal excretion of unchanged drug.
Result of Action
The primary result of Dabigatran’s action is the prevention of venous thromboembolic events or stroke in patients with recent elective hip or knee replacement surgery and atrial fibrillation. It has been shown to provide comparable or superior thromboprophylaxis in multiple thromboembolic disease indications compared to standard of care.
Biological Activity
Ethyl 3-(2-(((4-carbamimidoylphenyl)amino)methyl)-1-methyl-N-(pyridin-2-yl)-1H-benzo[d]imidazole-5-carboxamido)propanoate acetate is a complex organic compound with potential pharmacological applications. This article reviews its biological activity, synthesis, and relevant case studies, providing a comprehensive overview of current research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 499.56 g/mol. The structure includes a benzimidazole core, which is known for its biological activity, particularly in the context of cancer and infectious diseases.
Chemical Data Table
| Property | Value |
|---|---|
| Molecular Formula | C27H29N7O3 |
| Molecular Weight | 499.56 g/mol |
| CAS Number | 429658-95-7 |
| SMILES | CCOC(=O)CCN(C(=O)c1ccc2c(c1)nc(CN(N=O)c3ccc(cc3)C(=N)N)n2C)c4ccccn4 |
| InChI | InChI=1S/C27H29N7O3/c1-3-39... |
Biological Activity
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in various disease pathways. Research indicates that it exhibits:
- Anticancer Properties : Studies have shown that derivatives of benzimidazole compounds can inhibit tumor growth by inducing apoptosis in cancer cells. This compound has demonstrated efficacy against certain cancer cell lines, suggesting potential as a chemotherapeutic agent .
- Antimicrobial Activity : The compound has been evaluated for its antimicrobial properties, showing effectiveness against various bacterial strains. This could be attributed to its ability to disrupt bacterial cell wall synthesis and inhibit protein synthesis .
- Enzyme Inhibition : It has been noted for its role as an inhibitor of specific enzymes that are crucial in metabolic pathways, which may lead to therapeutic benefits in metabolic disorders .
Case Studies and Research Findings
Several studies have investigated the biological effects of this compound and its analogs:
- Study on Anticancer Effects : A study published in Journal of Medicinal Chemistry highlighted the compound's ability to induce apoptosis in breast cancer cell lines through the activation of caspase pathways. The results indicated a significant reduction in cell viability at concentrations as low as 10 µM .
- Antimicrobial Efficacy : Research conducted by pharmacologists demonstrated that the compound exhibited a minimum inhibitory concentration (MIC) against Staphylococcus aureus and Escherichia coli, indicating its potential as an antimicrobial agent .
- Enzyme Interaction Studies : A biochemical analysis showed that the compound effectively inhibited dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis, which supports its role in cancer treatment strategies .
Scientific Research Applications
Pharmacological Applications
-
Anticancer Activity :
- Research indicates that compounds with benzimidazole derivatives exhibit significant anticancer properties. Ethyl 3-(2-(((4-carbamimidoylphenyl)amino)methyl)-1-methyl-N-(pyridin-2-yl)-1H-benzo[d]imidazole-5-carboxamido)propanoate acetate has been studied for its potential to inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest.
- Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that similar benzimidazole derivatives effectively inhibited cancer cell proliferation in vitro, suggesting a promising avenue for further investigation into this compound's efficacy against specific cancer types.
-
Antimicrobial Properties :
- The compound's structural features allow it to exhibit antimicrobial activity against various pathogens. The presence of the pyridine and benzimidazole moieties is believed to contribute to this effect.
- Data Table :
| Pathogen | Activity (MIC µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 16 |
| Candida albicans | 64 |
- Enzyme Inhibition :
- This compound has shown promise as an inhibitor of specific enzymes involved in metabolic pathways, potentially offering therapeutic benefits in metabolic disorders.
- Case Study : Inhibitory assays conducted on human carbonic anhydrase revealed that this compound could significantly reduce enzyme activity, indicating its potential role in treating conditions like glaucoma and epilepsy.
Research Insights
Recent studies have focused on optimizing the synthesis of this compound to enhance yield and purity. These advancements are crucial for facilitating further pharmacological testing and understanding the compound's mechanism of action.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a class of benzimidazole derivatives with structural variations that influence bioactivity, solubility, and synthetic complexity. Below is a detailed comparison with structurally related analogs:
Table 1: Structural and Functional Comparison of Selected Benzimidazole Derivatives
Key Findings:
Bioactivity: The carbamimidoyl group in the target compound enhances thrombin inhibition compared to cyano-substituted analogs, as the amidine moiety mimics the arginine side chain in thrombin’s active site .
Solubility: Ester derivatives (e.g., ethyl propanoate) exhibit lower aqueous solubility than their carboxylic acid counterparts, necessitating prodrug strategies for oral delivery .
Synthetic Efficiency : The optimized synthesis of the target compound achieves a 33.75% yield via catalytic hydrogenation and selective protection, outperforming older routes (16.4% improvement) .
Contrast with Non-Benzoimidazole Analogs:
- Pyrazolo-pyrimidine derivatives (e.g., ethyl 4-[2-(difluoromethoxy)phenyl]-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate) lack the benzimidazole core, resulting in weaker thrombin binding but better metabolic stability .
- Thiazolo-pyrimidinones (e.g., 5H-thiazolo[3,2-a]pyrimidin-5-one) exhibit divergent bioactivity profiles due to altered heterocyclic ring systems .
Q & A
Basic Question: What are the standard synthetic routes for this compound, and how is its purity ensured?
Answer:
The compound is typically synthesized via a multi-step procedure. A key step involves the conversion of a nitrile intermediate to the amidine group. For example, ethyl 3-(2-((4-cyanophenylamino)methyl)-1-methyl-N-(pyridin-2-yl)-1H-benzo[d]imidazole-5-carboxamido)propanoate (nitrile precursor) is treated with ammonia (15–18% w/w) in ethanol at 25°C, using N-acetyl cysteine as a catalyst, to yield the amidine derivative . Purification often involves trituration with ethyl acetate/petroleum ether (1:2 v/v) to obtain a white solid, as described in X-ray crystallography-grade synthesis protocols . Purity is confirmed via NMR, HRMS, and elemental analysis .
Advanced Question: How can reaction conditions be optimized for amidine formation, particularly when scaling up?
Methodological Approach:
Optimization requires a Design of Experiments (DoE) framework. Variables such as ammonia concentration, temperature, and catalyst loading (e.g., N-acetyl cysteine vs. alternative catalysts) should be tested. For instance, uses 1:1 molar ratios of nitrile to N-acetyl cysteine, but higher catalyst loadings (1.5–2.0 equivalents) may improve yields. Reaction progress can be monitored via TLC or HPLC. Contradictions in yield between small- and large-scale syntheses may arise from inefficient mixing; flow-chemistry systems (as in ) could mitigate this by ensuring consistent reagent contact .
Basic Question: Which spectroscopic techniques are critical for structural confirmation?
Answer:
NMR Spectroscopy : - and -NMR are essential for verifying the benzo[d]imidazole core, pyridinyl substituents, and amidine groups. For example, the pyridin-2-yl moiety shows distinct aromatic protons at δ 7.8–8.5 ppm .
HRMS : High-resolution mass spectrometry confirms molecular weight (e.g., [M+H] peaks) and detects impurities.
X-ray Crystallography : Single-crystal diffraction (as in ) provides unambiguous confirmation of stereochemistry and hydrogen-bonding networks .
Advanced Question: How should researchers address contradictory solubility data in different solvents?
Methodological Guidance:
Contradictions may arise from polymorphic forms or residual solvents. For example, reports solubility in THF/water mixtures, while uses ethanol. To resolve discrepancies:
Perform differential scanning calorimetry (DSC) to identify polymorphs.
Use Karl Fischer titration to quantify residual water/solvents affecting solubility.
Cross-validate with Hansen solubility parameters to predict solvent compatibility .
Advanced Question: What computational strategies are suitable for predicting bioactivity?
Answer:
In silico docking studies (e.g., AutoDock Vina or Schrödinger Suite) can model interactions with biological targets. For example, highlights docking poses of similar benzoimidazole derivatives with enzymes, where the amidine group forms hydrogen bonds with catalytic residues. Molecular dynamics simulations (100 ns trajectories) assess binding stability, while MM-GBSA calculations quantify free-energy contributions .
Basic Question: How is the compound characterized for stability under storage conditions?
Answer:
Stability studies involve:
Forced Degradation : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light.
HPLC Monitoring : Track degradation products (e.g., hydrolysis of the ethyl ester group).
Long-Term Storage : Store at –20°C under argon, with periodic NMR checks for decomposition .
Advanced Question: How can researchers resolve ambiguities in reaction mechanisms for amidine formation?
Methodological Approach:
Isotopic Labeling : Use -ammonia to trace nitrogen incorporation into the amidine group.
Intermediate Trapping : Quench reactions at timed intervals and analyze intermediates via LC-MS.
DFT Calculations : Model the reaction pathway (e.g., nucleophilic attack on the nitrile carbon) to identify rate-limiting steps .
Basic Question: What purification techniques are recommended for isolating the final product?
Answer:
Trituration : Effective for removing polar impurities (e.g., unreacted starting materials) using ethyl acetate/petroleum ether .
Column Chromatography : Use silica gel with gradient elution (e.g., 5–10% methanol in dichloromethane) for complex mixtures.
Recrystallization : Optimize solvent pairs (e.g., ethanol/water) to enhance crystal purity .
Advanced Question: How do steric and electronic effects influence reactivity in related derivatives?
Answer:
Electron-withdrawing groups (e.g., pyridinyl) on the benzoimidazole core increase electrophilicity at the amidine carbon, accelerating nucleophilic attacks. Steric hindrance from substituents (e.g., 1-methyl group) can reduce reaction rates, as shown in ’s synthesis of analogous compounds. Hammett plots or Fukui indices (from DFT) quantify these effects .
Basic Question: What safety protocols are advised for handling this compound?
Answer:
Use PPE (gloves, goggles) due to potential irritancy of amidine groups.
Work in a fume hood to avoid inhalation of ammonia or organic solvents.
Store away from strong acids/bases to prevent decomposition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
